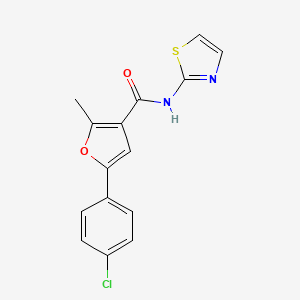
5-(4-chlorophenyl)-2-methyl-N-(1,3-thiazol-2-yl)furan-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-(4-chlorophenyl)-2-methyl-N-(1,3-thiazol-2-yl)furan-3-carboxamide is a useful research compound. Its molecular formula is C15H11ClN2O2S and its molecular weight is 318.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-(4-chlorophenyl)-2-methyl-N-(1,3-thiazol-2-yl)furan-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C16H12ClN3O3S
- Molecular Weight : 361.8028 g/mol
- CAS Number : 921865-70-5
The presence of a thiazole ring, a furan moiety, and a chlorophenyl group contributes to its biological properties.
Antitumor Activity
Research indicates that thiazole-containing compounds exhibit significant antitumor activity. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell lines. The structure-activity relationship suggests that the thiazole ring is crucial for cytotoxic effects, with IC50 values often lower than that of standard chemotherapeutics like doxorubicin .
Table 1: Antitumor Activity of Thiazole Derivatives
Antimicrobial Activity
The compound's antimicrobial properties have also been evaluated, with significant activity against various pathogens. Studies have demonstrated that derivatives of thiazole exhibit minimum inhibitory concentrations (MIC) in the range of 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis.
Table 2: Antimicrobial Efficacy
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| 7b | Staphylococcus aureus | 0.22 |
| 7b | Staphylococcus epidermidis | 0.25 |
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells.
- Induction of Apoptosis : It promotes programmed cell death through modulation of apoptotic pathways.
- Antimicrobial Action : The compound interferes with bacterial cell wall synthesis and biofilm formation.
Case Studies
Several studies have highlighted the efficacy of this compound in different biological contexts:
- Study on Cancer Cells : A study published in MDPI demonstrated that compounds with similar structures significantly inhibited the growth of glioblastoma and melanoma cells, suggesting broad-spectrum anticancer potential .
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties, revealing that certain derivatives showed potent activity against resistant strains of bacteria, indicating potential for therapeutic applications in infectious diseases .
Eigenschaften
IUPAC Name |
5-(4-chlorophenyl)-2-methyl-N-(1,3-thiazol-2-yl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2S/c1-9-12(14(19)18-15-17-6-7-21-15)8-13(20-9)10-2-4-11(16)5-3-10/h2-8H,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKHLBHEOYTNRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













